molecular formula C26H23N3O7 B12039829 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate CAS No. 769142-78-1

2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Cat. No.: B12039829
CAS No.: 769142-78-1
M. Wt: 489.5 g/mol
InChI Key: NKNPESYXHGPPNC-LSVSHLMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C26H23N3O7 and a molecular weight of 489.49 g/mol . This compound is known for its unique chemical structure, which includes a nitrophenoxy group, a carbohydrazonoyl group, and a phenylacrylate moiety.

Preparation Methods

The synthesis of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

Chemical Reactions Analysis

2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines), and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The carbohydrazonoyl group may also play a role in binding to biological macromolecules, affecting their activity. The phenylacrylate moiety can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate can be compared with similar compounds such as:

Properties

CAS No.

769142-78-1

Molecular Formula

C26H23N3O7

Molecular Weight

489.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C26H23N3O7/c1-18(35-22-12-10-21(11-13-22)29(32)33)26(31)28-27-17-20-8-14-23(24(16-20)34-2)36-25(30)15-9-19-6-4-3-5-7-19/h3-18H,1-2H3,(H,28,31)/b15-9+,27-17+

InChI Key

NKNPESYXHGPPNC-LSVSHLMISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.